1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a complex structure, including a furan ring, a piperazine ring, and a dichlorophenyl group, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the formation of the furan ring
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale chemical reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a different functional group.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Alcohols or amines, depending on the specific reduction conditions.
Substitution: : Various substituted piperazines or other derivatives.
Scientific Research Applications
1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the furan ring. Similar compounds include:
Furan-2-carboxylic acid derivatives: : These compounds share the furan ring but lack the piperazine and dichlorophenyl groups.
Piperazine derivatives: : These compounds contain the piperazine ring but have different substituents on the ring.
Dichlorophenyl derivatives: : These compounds have the dichlorophenyl group but lack the furan and piperazine rings.
Properties
IUPAC Name |
1-[4-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)12-2-3-13(18)14(19)10-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWPNFKTMCOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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